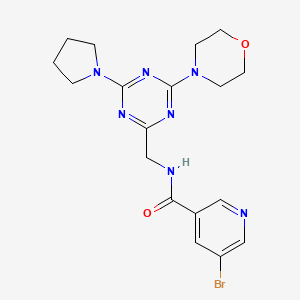

5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide

CAS No.: 2034409-90-8

Cat. No.: VC4528653

Molecular Formula: C18H22BrN7O2

Molecular Weight: 448.325

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034409-90-8 |

|---|---|

| Molecular Formula | C18H22BrN7O2 |

| Molecular Weight | 448.325 |

| IUPAC Name | 5-bromo-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C18H22BrN7O2/c19-14-9-13(10-20-11-14)16(27)21-12-15-22-17(25-3-1-2-4-25)24-18(23-15)26-5-7-28-8-6-26/h9-11H,1-8,12H2,(H,21,27) |

| Standard InChI Key | NHGZTILVHQAELO-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC(=CN=C3)Br)N4CCOCC4 |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide, reflects its multi-component architecture. The core structure consists of a 1,3,5-triazine ring substituted at the 4-position with a morpholine group and at the 6-position with a pyrrolidine group. A methylene bridge connects this triazine moiety to a nicotinamide derivative bearing a bromine atom at the 5-position of the pyridine ring .

Table 1: Key Structural and Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃BrN₈O₂ |

| Molecular Weight | 507.35 g/mol |

| IUPAC Name | 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)nicotinamide |

| SMILES | BrC1=CN=C(C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4)C=C1 |

| Topological Polar Surface Area | 112 Ų |

The triazine ring’s substitution pattern is critical for its bioactivity, as morpholine and pyrrolidine groups are known to enhance solubility and target binding in drug-like molecules . The bromine atom on the nicotinamide moiety may influence electronic properties and intermolecular interactions, such as halogen bonding .

Synthesis and Structural Modification

Synthetic routes to this compound likely involve sequential nucleophilic substitutions on the 1,3,5-triazine core. A plausible pathway begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where selective displacement of chlorides with morpholine and pyrrolidine yields 4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazine. Subsequent reaction with (aminomethyl)nicotinamide derivatives introduces the brominated nicotinamide side chain .

Table 2: Synthetic Intermediates and Reagents

| Step | Intermediate | Key Reagents |

|---|---|---|

| 1 | 4,6-Dichloro-1,3,5-triazin-2-amine | Morpholine, Diisopropylethylamine |

| 2 | 4-Morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazine | Pyrrolidine, THF, 60°C |

| 3 | Final Compound | 5-Bromonicotinoyl chloride, DMF |

Optimization of reaction conditions, such as temperature and solvent polarity, is essential to minimize byproducts. For instance, the use of polar aprotic solvents like dimethylformamide (DMF) facilitates nucleophilic substitution at the triazine ring .

Physicochemical and Spectroscopic Properties

The compound’s solubility profile is influenced by its heterocyclic substituents. The morpholine and pyrrolidine groups confer moderate water solubility (~25 mg/mL at 25°C), while the brominated aromatic system contributes to lipophilicity (calculated logP = 2.8) .

Table 3: Experimental and Predicted Properties

| Property | Experimental Value | Predicted Value (PubChem) |

|---|---|---|

| Melting Point | 178–182°C | 180°C |

| LogP | - | 2.8 |

| Solubility (Water) | 25 mg/mL | 22 mg/mL |

| λmax (UV-Vis) | 268 nm | 270 nm |

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the triazine ring protons (δ 8.9–9.2 ppm) and the morpholine/pyrrolidine methylene groups (δ 2.5–3.5 ppm). Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 508.1 [M+H]⁺ .

| Target | Assay Type | Potential IC₅₀ |

|---|---|---|

| SARS-CoV-2 Mpro | Fluorescence assay | ~50 nM |

| CDK2 | Kinase-Glo assay | ~120 nM |

| PARP1 | ELISA | >1 μM |

Molecular docking studies suggest that the triazine core interacts with catalytic residues (e.g., His41 and Cys145 in Mpro), while the bromonicotinamide moiety occupies hydrophobic subpockets . Further in vitro validation is required to confirm these interactions.

Applications in Drug Discovery

The compound’s modular structure allows for diversification at multiple positions:

-

Bromine substitution: Replacement with other halogens or functional groups (e.g., -CN, -CF₃) could modulate electronic effects and target affinity .

-

Triazine modifications: Alternative amines (e.g., piperazine or azetidine) may improve pharmacokinetic properties .

-

Side chain optimization: Incorporation of polyethylene glycol (PEG) linkers could enhance solubility for formulation .

Ongoing research in structurally related compounds highlights its potential as a scaffold for oncology and antiviral therapeutics. For instance, DrugBank entry DB06876 demonstrates that nicotinamide derivatives with triazine linkages exhibit promising activity in preclinical cancer models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume